molecular formula C14H20N2O5 B13769325 Acetamide, N-(2,5-diethoxy-4-nitrophenyl)-N-ethyl- CAS No. 68052-12-0

Acetamide, N-(2,5-diethoxy-4-nitrophenyl)-N-ethyl-

Katalognummer: B13769325
CAS-Nummer: 68052-12-0
Molekulargewicht: 296.32 g/mol
InChI-Schlüssel: UJTFFMKKJCRDAQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetamide, N-(2,5-diethoxy-4-nitrophenyl)-N-ethyl- is a chemical compound with the molecular formula C12H16N2O5 and a molecular weight of 268.27 g/mol . This compound is characterized by the presence of an acetamide group attached to a 2,5-diethoxy-4-nitrophenyl ring, with an additional ethyl group attached to the nitrogen atom.

Vorbereitungsmethoden

The synthesis of Acetamide, N-(2,5-diethoxy-4-nitrophenyl)-N-ethyl- typically involves the reaction of 2,5-diethoxy-4-nitroaniline with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amine group of the aniline derivative attacks the carbonyl carbon of the ethyl chloroacetate, forming the desired acetamide product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.

Analyse Chemischer Reaktionen

Acetamide, N-(2,5-diethoxy-4-nitrophenyl)-N-ethyl- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

    Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles.

Wissenschaftliche Forschungsanwendungen

Acetamide, N-(2,5-diethoxy-4-nitrophenyl)-N-ethyl- has several scientific research applications:

Wirkmechanismus

The mechanism of action of Acetamide, N-(2,5-diethoxy-4-nitrophenyl)-N-ethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. The pathways involved depend on the specific biological context and the target molecules .

Vergleich Mit ähnlichen Verbindungen

Acetamide, N-(2,5-diethoxy-4-nitrophenyl)-N-ethyl- can be compared with other similar compounds, such as:

Eigenschaften

CAS-Nummer

68052-12-0

Molekularformel

C14H20N2O5

Molekulargewicht

296.32 g/mol

IUPAC-Name

N-(2,5-diethoxy-4-nitrophenyl)-N-ethylacetamide

InChI

InChI=1S/C14H20N2O5/c1-5-15(10(4)17)11-8-14(21-7-3)12(16(18)19)9-13(11)20-6-2/h8-9H,5-7H2,1-4H3

InChI-Schlüssel

UJTFFMKKJCRDAQ-UHFFFAOYSA-N

Kanonische SMILES

CCN(C1=CC(=C(C=C1OCC)[N+](=O)[O-])OCC)C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.